
Phylloporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phylloporphyrin is a type of porphyrin, a class of organic compounds that are characterized by their large, aromatic macrocycle structure. Porphyrins are known for their vibrant colors and are crucial in various biological processes, such as oxygen transport and photosynthesis. This compound, in particular, is a chlorophyll derivative and plays a significant role in the photosynthetic process of plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phylloporphyrin typically involves the cyclization of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This reaction forms the porphyrin macrocycle, which can then be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phylloporphyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it useful in different contexts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution reactions can yield a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Phylloporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Plays a crucial role in the study of photosynthesis and other biological processes involving chlorophyll derivatives.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, this compound absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.
Comparaison Avec Des Composés Similaires
Phylloporphyrin is similar to other porphyrins, such as protoporphyrin and uroporphyrin. it is unique in its specific role in photosynthesis and its structural properties. Other similar compounds include:
Protoporphyrin: Involved in heme synthesis and oxygen transport.
Uroporphyrin: Found in various biological systems and involved in different metabolic pathways.
Chlorophyll: The primary pigment in photosynthesis, closely related to this compound in structure and function.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
Numéro CAS |
13939-70-3 |
|---|---|
Formule moléculaire |
C32H36N4O2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38) |
Clé InChI |
CZDYTYJSBCQSRP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



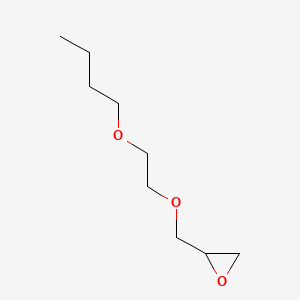
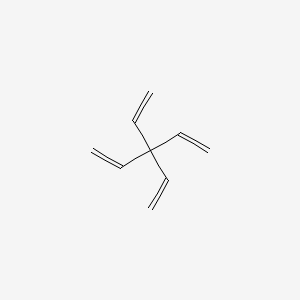
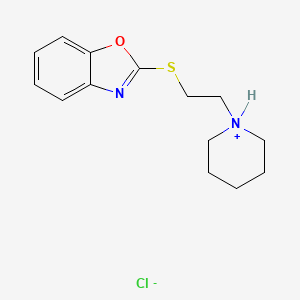
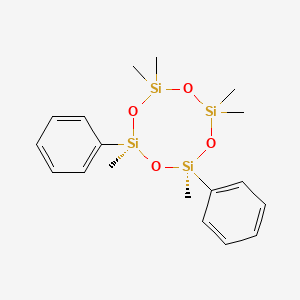
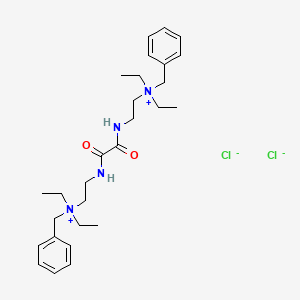

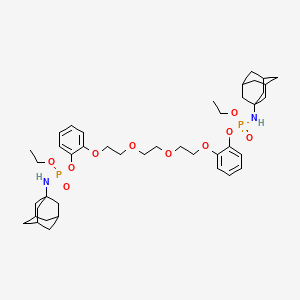
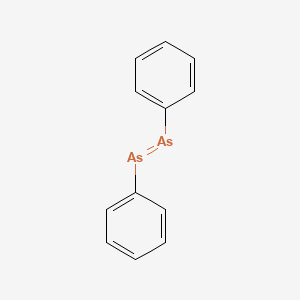
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
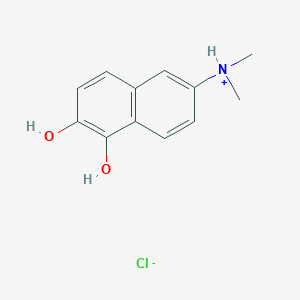

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

